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Compound of Interest

Compound Name: Ethyl dodeca-2,4-dienoate

Cat. No.: B15475613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl deca-2,4-dienoate, a

significant compound in chemical ecology and flavor chemistry. This document will detail its

chemical properties, synthesis, and biological activity, with a focus on its role as a kairomone.

The information is presented to be of maximal utility to researchers in academia and industry.

Chemical Identification and Properties
Ethyl deca-2,4-dienoate is a fatty acid ethyl ester. The name "dodeca-2,4-dienoate" is a

common misnomer; the correct IUPAC nomenclature refers to a ten-carbon chain, i.e., "deca-

2,4-dienoate". The compound exists as four possible stereoisomers, with the (2E,4Z) and

(2E,4E) isomers being the most prevalent and studied. The (2E,4Z) isomer, commonly known

as "pear ester," is a key aroma component of Bartlett pears and a potent kairomone for several

insect species.

Table 1: Physicochemical and Spectral Data for Ethyl deca-2,4-dienoate Isomers
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Property (2E,4Z)-deca-2,4-dienoate (2E,4E)-deca-2,4-dienoate

CAS Registry Number 3025-30-7[1][2] 7328-34-9

Molecular Formula C₁₂H₂₀O₂[1][2] C₁₂H₂₀O₂

Molecular Weight 196.29 g/mol [1][2] 196.29 g/mol

Appearance
Colorless to slightly yellow

oil[1]
-

Odor
Characteristic pear-like, fruity

aroma[3]
-

Boiling Point 70-72 °C at 0.05 mmHg[1][3] -

Density
0.905 - 0.920 g/mL at 25 °C[1]

[3]
-

Refractive Index (n²⁰/D) 1.480 - 1.486[1][3] -

¹H NMR (CDCl₃, 400 MHz) δ

(ppm)

7.46 (dd, 1H), 6.3-5.4 (m, 3H),

4.12 (q, 2H), 2.6-1.9 (m, 2H),

1.40 (m, 6H), 1.28 (t, 3H), 0.90

(t, 3H)

Data not readily available

¹³C NMR (CDCl₃, 100 MHz) δ

(ppm)
Data not readily available Data not readily available

Mass Spectrum (m/z)

Molecular Ion: 196. Key

fragments: data not readily

available

Molecular Ion: 196. Key

fragments: data not readily

available

Experimental Protocols
The following protocol is a representative method for the synthesis of ethyl (2E,4Z)-deca-2,4-

dienoate, adapted from established literature.

Objective: To synthesize ethyl (2E,4Z)-deca-2,4-dienoate via the reaction of a cuprate reagent

with ethyl propiolate.[4]

Materials:
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(Z)-1-Heptenyl bromide

Lithium metal

Copper(I) iodide

Ethyl propiolate

Anhydrous diethyl ether

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Magnesium sulfate

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

Preparation of the Cuprate Reagent:

In a flame-dried, three-necked flask under a nitrogen atmosphere, add freshly cut lithium

metal to anhydrous diethyl ether.

To this suspension, slowly add a solution of (Z)-1-heptenyl bromide in anhydrous diethyl

ether at a temperature maintained below 0 °C.

After the lithium has been consumed, the resulting heptenyllithium solution is cooled to -40

°C.

In a separate flask, prepare a suspension of copper(I) iodide in anhydrous THF and cool to

-40 °C.

Slowly transfer the heptenyllithium solution to the copper(I) iodide suspension via cannula,

maintaining the temperature at -40 °C. The formation of the lithium di-(Z)-1-

heptenylcuprate is indicated by a color change.
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Reaction with Ethyl Propiolate:

To the freshly prepared cuprate reagent at -40 °C, add a solution of ethyl propiolate in

anhydrous THF dropwise.

Allow the reaction mixture to stir at -40 °C for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Work-up and Purification:

Upon completion, quench the reaction by the slow addition of a saturated aqueous

ammonium chloride solution.

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl

ether.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure.

The crude product is then purified by fractional distillation under high vacuum to yield pure

ethyl (2E,4Z)-deca-2,4-dienoate.

Expected Yield: 90% (with approximately 95% isomeric purity).[5]

Biological Activity and Signaling Pathway
Ethyl (2E,4Z)-deca-2,4-dienoate is a well-documented kairomone, a chemical substance

emitted by one species that benefits another. It is a potent attractant for both male and female

codling moths (Cydia pomonella), a major pest in apple and pear orchards.

The perception of ethyl (2E,4Z)-deca-2,4-dienoate in C. pomonella is mediated by a specific

odorant receptor, CpomOR3, which is expressed in the olfactory sensory neurons of the moth's

antennae. Interestingly, CpomOR3 is phylogenetically related to pheromone receptors,

suggesting an evolutionary link between the perception of host-plant volatiles and species-

specific mating cues.
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The binding of ethyl (2E,4Z)-deca-2,4-dienoate to CpomOR3 is the initial step in a signaling

cascade that leads to the generation of an electrical signal in the neuron. While the exact

downstream pathway for CpomOR3 is not fully elucidated, the general mechanism of insect

olfaction is believed to involve a G-protein coupled cascade.

The following diagram illustrates the proposed signaling pathway for ethyl (2E,4Z)-deca-2,4-

dienoate in an olfactory sensory neuron of C. pomonella.
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Caption: Proposed olfactory signaling pathway for ethyl (2E,4Z)-deca-2,4-dienoate.

The following diagram outlines a typical experimental workflow for the laboratory synthesis and

subsequent purification of ethyl (2E,4Z)-deca-2,4-dienoate.
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Caption: Experimental workflow for the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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